

Eclanamine molecular formula C16H22Cl2N2O properties

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Eclanamine (C16H22Cl2N2O): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eclanamine, with the molecular formula C16H22Cl2N2O, is a selective serotonin-norepinephrine reuptake inhibitor (SNRI) that was investigated for its potential as an antidepressant. Although it was patented, it was never commercially marketed. This technical guide provides a comprehensive overview of the known properties of **Eclanamine**, including its chemical structure, physicochemical characteristics, and pharmacological profile. Due to its status as an unmarketed compound, publicly available experimental data is limited. This document compiles available information and presents data for analogous compounds to provide a thorough understanding for research and drug development purposes.

Introduction

Eclanamine is a phenylpropylamine derivative and a potent inhibitor of both serotonin (5-HT) and norepinephrine (NE) transporters.[1] This dual mechanism of action places it in the class of serotonin-norepinephrine reuptake inhibitors (SNRIs), similar to drugs like venlafaxine and duloxetine. By blocking the reuptake of these key neurotransmitters, **Eclanamine** increases



their concentration in the synaptic cleft, which is believed to be the primary mechanism for its antidepressant effects.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of **Eclanamine** are not widely available. The following table summarizes computed data from publicly accessible chemical databases and provides estimates based on similar compounds.

Property	Value	Source
Molecular Formula	C16H22Cl2N2O	PubChem[2]
Molecular Weight	329.3 g/mol	PubChem[2]
IUPAC Name	N-(3,4-dichlorophenyl)-N- [(1R,2R)-2- (dimethylamino)cyclopentyl]pro panamide	PubChem[2]
CAS Number	71027-13-9	PubChem[2]
Predicted XlogP	4.0	PubChemLite[3]
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	-
рКа	Not available	

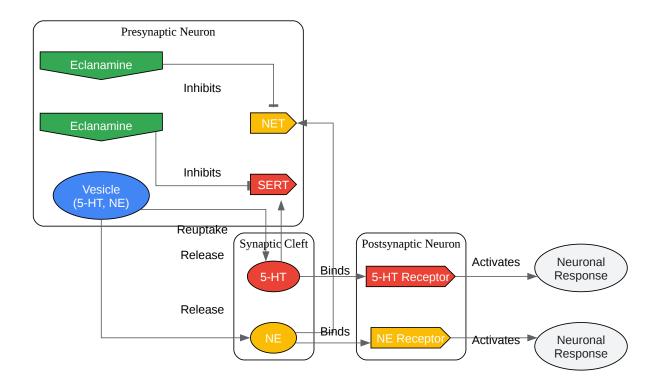
Pharmacological Profile

Eclanamine's primary pharmacological action is the inhibition of serotonin and norepinephrine reuptake.[1] The affinity for these transporters is a critical determinant of its potency and potential side-effect profile. While specific Ki values for **Eclanamine** are not publicly documented, the general mechanism for SNRIs involves binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET).



Mechanism of Action

As an SNRI, **Eclanamine** is understood to bind to SERT and NET, blocking the reabsorption of serotonin and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.



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Caption: General signaling pathway of a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) like **Eclanamine**.



Experimental Protocols

Due to the limited public data on **Eclanamine**, this section outlines general experimental protocols that would be used to characterize a novel SNRI.

Synthesis of Eclanamine

A detailed, validated synthesis protocol for **Eclanamine** is not available in the public domain. A plausible synthetic route would likely involve the acylation of a substituted N-(3,4-dichlorophenyl)-N-(2-(dimethylamino)cyclopentyl)amine with propionyl chloride or a related acylating agent. The synthesis of the diamine precursor would be a key step, potentially involving reductive amination or other standard amine synthesis methodologies.



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Caption: A potential workflow for the synthesis and characterization of **Eclanamine**.

In Vitro Pharmacological Assays

To determine the binding affinity (Ki) of **Eclanamine** for SERT and NET, competitive radioligand binding assays would be performed.

- Objective: To quantify the affinity of Eclanamine for human SERT and NET.
- Methodology:
 - Prepare cell membranes expressing recombinant human SERT or NET.
 - Incubate the membranes with a specific radioligand (e.g., [3H]citalopram for SERT,
 [3H]nisoxetine for NET) and varying concentrations of **Eclanamine**.
 - After incubation, separate bound and free radioligand by rapid filtration.



- Measure the radioactivity of the bound ligand using liquid scintillation counting.
- Calculate the IC50 value (concentration of **Eclanamine** that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

To assess the functional potency of **Eclanamine** in inhibiting serotonin and norepinephrine reuptake, in vitro reuptake assays would be conducted.

- Objective: To measure the functional inhibition of SERT and NET by **Eclanamine**.
- Methodology:
 - Use cells stably expressing human SERT or NET, or synaptosomes prepared from specific brain regions.
 - Pre-incubate the cells or synaptosomes with varying concentrations of Eclanamine.
 - Add radiolabeled serotonin ([3H]5-HT) or norepinephrine ([3H]NE).
 - After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer.
 - Lyse the cells and measure the intracellular radioactivity.
 - Determine the IC50 value for the inhibition of neurotransmitter uptake.

Spectroscopic Data (Predicted)

As experimental spectroscopic data for **Eclanamine** is not publicly available, this section provides predicted data and highlights the expected characteristic signals based on its chemical structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **Eclanamine** is expected to be complex. Key predicted signals would include:

- · Aromatic protons on the dichlorophenyl ring.
- Aliphatic protons of the cyclopentyl ring.



- Protons of the N,N-dimethylamino group.
- Protons of the ethyl group of the propanamide moiety.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show distinct signals for:

- · Carbons of the dichlorophenyl ring.
- Carbons of the cyclopentyl ring.
- Carbons of the N,N-dimethylamino group.
- · Carbonyl carbon of the amide.
- · Carbons of the ethyl group.

Infrared (IR) Spectroscopy (Predicted)

Key characteristic absorption bands would be expected for:

- C=O stretch of the amide group (around 1650 cm⁻¹).
- C-N stretch.
- Aromatic C-H and C=C stretches.
- · Aliphatic C-H stretches.
- C-Cl stretches.

Mass Spectrometry (MS)

The mass spectrum of **Eclanamine** would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the cyclopentyl ring.



Conclusion

Eclanamine is a serotonin-norepinephrine reuptake inhibitor with a chemical structure indicative of potential antidepressant activity. While its development was not pursued to market, the information compiled in this technical guide provides a foundational understanding of its properties for researchers in medicinal chemistry and pharmacology. The provided general experimental protocols and predicted data serve as a valuable resource for the study of **Eclanamine** and related compounds. Further experimental investigation would be necessary to fully elucidate its detailed physicochemical and pharmacological characteristics.

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